Isostearyl neopentanoate

Catalog No.
S1907680
CAS No.
58958-60-4
M.F
C23H46O2
M. Wt
354.6 g/mol
Availability
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Isostearyl neopentanoate

CAS Number

58958-60-4

Product Name

Isostearyl neopentanoate

IUPAC Name

16-methylheptadecyl 2,2-dimethylpropanoate

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C23H46O2/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-25-22(24)23(3,4)5/h21H,6-20H2,1-5H3

InChI Key

JSOVGYMVTPPEND-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)(C)C

The exact mass of the compound Isostearyl neopentanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Isostearyl neopentanoate is a chemical compound classified as an ester, formed from isostearyl alcohol and neopentanoic acid. It has the chemical formula C23H46O2\text{C}_{23}\text{H}_{46}\text{O}_2 and is recognized for its applications in cosmetic formulations, particularly in skin care and decorative cosmetics. This compound serves multiple roles, including acting as a skin conditioning agent and emollient, providing a smooth and soft feel to the skin. Additionally, it functions as a binder in pressed powder makeup products, ensuring that the ingredients remain cohesive during application .

As an ester, isostearyl neopentanoate can undergo hydrolysis, a reaction where it is broken down into its constituent alcohol and acid in the presence of water. This reaction is significant in understanding its metabolic pathways within biological systems. The hydrolysis of isostearyl neopentanoate yields isostearyl alcohol and neopentanoic acid, both of which are expected to be metabolized without producing harmful metabolites such as those associated with mutagenicity or carcinogenicity .

In terms of biological activity, isostearyl neopentanoate exhibits low toxicity levels. Studies have indicated that it does not cause significant irritation or sensitization on the skin, making it suitable for cosmetic use. In clinical assessments, only mild non-inflammatory skin changes were noted upon exposure to this compound . Furthermore, it has been shown to have a comedogenic rating of 3 on a scale of 0 to 5, indicating a moderate potential to clog pores .

Isostearyl neopentanoate can be synthesized through the esterification process, where isostearyl alcohol reacts with neopentanoic acid under controlled conditions. This reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Isostearyl Alcohol+Neopentanoic AcidIsostearyl Neopentanoate+Water\text{Isostearyl Alcohol}+\text{Neopentanoic Acid}\rightarrow \text{Isostearyl Neopentanoate}+\text{Water}

This method allows for the production of isostearyl neopentanoate in various purities and concentrations suitable for different cosmetic applications .

Isostearyl neopentanoate is widely used in various cosmetic formulations due to its beneficial properties. Its primary applications include:

  • Skin Care Products: As an emollient, it enhances skin hydration and provides a soft feel.
  • Makeup Products: It serves as a binder in powders and creams, contributing to their texture and application properties.
  • Moisturizers: It helps improve the spreadability and absorption of topical formulations.
  • Eye Makeup: Frequently included in eye shadows and eyeliners for its smooth application characteristics .

Research on interaction studies involving isostearyl neopentanoate indicates that it does not exhibit significant adverse reactions when combined with other common cosmetic ingredients. Its compatibility with various formulations has been assessed through safety evaluations, which suggest that it can be safely used alongside other emollients and active ingredients without compromising product efficacy or safety .

Isostearyl neopentanoate shares similarities with several other esters and fatty alcohols commonly used in cosmetics. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical StructureUnique Characteristics
Isopropyl MyristateC15H30O2Known for its high spreadability; used as a solvent.
Isostearyl IsostearateC22H44O2Functions similarly but may have higher comedogenicity.
Myristyl MyristateC28H56O2Provides emolliency but can be more occlusive than others.
Cetyl PalmitateC22H44O2Acts as an emulsifier; less greasy than isostearyl neopentanoate.
Octyl StearateC20H40O2Known for its lightweight feel; often used in sunscreens.

Isostearyl neopentanoate's unique blend of properties makes it particularly valuable in formulations requiring both emollience and binding capabilities without excessive greasiness or irritation potential .

Esterification Mechanisms: Catalyzed vs. Non-Catalyzed Approaches

The synthesis of isostearyl neopentanoate primarily relies on esterification reactions between isostearyl alcohol and neopentanoic acid. The mechanistic pathways differ significantly between catalyzed and non-catalyzed approaches, with profound implications for reaction efficiency and product quality.

Acid-Catalyzed Esterification Mechanisms

Acid-catalyzed esterification represents the predominant industrial approach for synthesizing isostearyl neopentanoate [4] [5]. The mechanism follows the classical Fischer esterification pathway, proceeding through a series of well-defined steps [6] [7]. The reaction initiates with protonation of the carbonyl oxygen of neopentanoic acid by the acid catalyst, typically sulfuric acid or para-toluenesulfonic acid [4] [5].

The protonated carbonyl carbon becomes highly electrophilic, facilitating nucleophilic attack by the hydroxyl group of isostearyl alcohol [8] [7]. This nucleophilic attack forms a tetrahedral intermediate, which subsequently undergoes proton transfer and water elimination to yield the desired ester product [8] [9]. The overall mechanism can be represented as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) [6].

Research has demonstrated that the activation energy for acid-catalyzed esterification ranges from 4-10 kcal/mol, significantly lower than non-catalyzed reactions [10]. The catalyst concentration typically ranges from 0.5 to 2.0 weight percent, with sulfuric acid and para-toluenesulfonic acid being the most commonly employed catalysts [4] [5].

The branched nature of both reactants in isostearyl neopentanoate synthesis presents unique challenges. The quaternary carbon structure of neopentanoic acid creates significant steric hindrance, while the branched isostearyl alcohol chain further complicates the reaction dynamics [11] [12]. Studies have shown that branched-chain structures exhibit reduced esterification rates compared to linear counterparts, with the reaction rate following the order: primary alcohols > secondary alcohols > tertiary alcohols [11] [13].

Non-Catalyzed Esterification Pathways

Non-catalyzed esterification occurs through direct thermal activation, requiring substantially higher temperatures (250-300°C) and longer reaction times (12-24 hours) [5]. The mechanism involves direct nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, without the benefit of acid activation [5]. This approach suffers from poor reaction rates, lower selectivity, and increased side reactions, including dehydration and oxidation processes.

The activation energy for non-catalyzed esterification typically ranges from 25-35 kcal/mol, approximately 3-5 times higher than acid-catalyzed reactions [5]. The equilibrium position remains closer to the starting materials, resulting in product selectivity of only 60-80% compared to 95-99% for acid-catalyzed systems [5].

Table 1: Comparison of Catalyzed vs Non-Catalyzed Esterification Approaches

ParameterAcid-CatalyzedNon-Catalyzed
Reaction RateHighVery Low
Activation Energy (kcal/mol)4-1025-35
Temperature Requirement (°C)150-200250-300
Equilibrium PositionFavors productsNear equilibrium
Side ReactionsMinimalSignificant
Product Selectivity (%)95-9960-80
Catalyst Loading (wt%)0.5-2.0N/A
Reaction Time (hours)2-612-24

Enzymatic Esterification

Enzymatic esterification using lipases represents an emerging alternative approach, particularly for environmentally conscious production [14]. Immobilized lipases such as Novozym 435 have demonstrated effectiveness in catalyzing ester synthesis from branched substrates under mild conditions (60-80°C) [14]. However, the high volatility of isostearyl alcohol necessitates excess alcohol addition to compensate for evaporation losses, typically requiring 10-20% molar excess [14].

The enzymatic approach offers advantages in terms of reaction selectivity and environmental compatibility but suffers from longer reaction times (8-12 hours) and higher raw material costs [14]. The enzyme reusability factor becomes crucial for economic viability, with studies showing that Novozym 435 can maintain catalytic activity for up to six cycles [14].

Purification Techniques: Distillation vs. Chromatographic Separation

The purification of isostearyl neopentanoate requires sophisticated separation techniques due to the presence of unreacted starting materials, catalyst residues, and potential side products. The choice between distillation and chromatographic methods depends on the desired purity level, production scale, and economic considerations.

Distillation-Based Purification

Distillation remains the primary industrial purification method for isostearyl neopentanoate, with several variants employed depending on the specific requirements [15]. Simple distillation typically achieves 85-90% purity but requires elevated temperatures (180-220°C) that may lead to thermal degradation [15]. Fractional distillation offers improved separation efficiency, achieving 95-98% purity through multiple theoretical plates, but demands higher energy consumption and longer processing times [15].

Molecular distillation represents the most advanced distillation technique for heat-sensitive esters like isostearyl neopentanoate [16]. This method operates under high vacuum conditions (10⁻³ to 10⁻⁴ mmHg) and relatively low temperatures (80-120°C), minimizing thermal degradation while achieving purities exceeding 99.5% [16]. The technique relies on the molecular mean free path principle rather than boiling point differences, making it particularly effective for compounds with similar volatilities [16].

The advantages of molecular distillation include high separation efficiency, minimal thermal degradation, and the ability to handle heat-sensitive materials [16]. However, the high capital investment and specialized equipment requirements limit its application to high-value products where superior purity justifies the additional costs [16].

Chromatographic Separation Methods

Chromatographic purification offers an alternative approach for achieving high-purity isostearyl neopentanoate, particularly for specialty applications requiring pharmaceutical-grade purity [17] [18]. Column chromatography using silica gel as the stationary phase can achieve purities of 98-99.5% under ambient temperature conditions [17] [18].

The chromatographic separation of esters typically employs normal-phase systems with hydrocarbon-based mobile phases [17]. The separation mechanism relies on differential adsorption of components based on polarity, with unreacted neopentanoic acid being retained more strongly than the ester product [17]. Flash chromatography provides a compromise between processing time and separation efficiency, achieving 95-98% purity in 1-2 hours [19].

Preparative-scale chromatography requires careful optimization of mobile phase composition and flow rates to achieve both high purity and reasonable throughput [19]. The technique offers excellent selectivity and can remove trace impurities that may be difficult to separate by distillation, but the high solvent consumption and limited throughput restrict its use to specialized applications [19].

Table 2: Comparison of Purification Techniques for Isostearyl Neopentanoate

TechniquePurity Achieved (%)Temperature Range (°C)Energy ConsumptionProcessing TimeEquipment Cost
Simple Distillation85-90180-220High2-4 hoursLow
Fractional Distillation95-98150-200Very High4-8 hoursModerate
Molecular Distillation99.5+80-120Moderate1-3 hoursHigh
Column Chromatography98-99.5AmbientLow3-6 hoursModerate
Flash Chromatography95-98AmbientLow1-2 hoursModerate

Scalability Challenges in Batch vs. Continuous Flow Synthesis

The scalability of isostearyl neopentanoate production presents distinct challenges depending on the chosen synthesis methodology. The comparison between batch and continuous flow systems reveals significant differences in heat transfer, mass transfer, and process control characteristics.

Batch Synthesis Scalability

Batch synthesis represents the traditional approach for ester production, characterized by discrete reaction cycles and well-established operational procedures [20] [21]. The scale-up of batch processes follows geometric scaling principles, but several limitations become apparent at industrial scales. Heat transfer efficiency decreases with increasing reactor size due to the reduced surface area-to-volume ratio, leading to temperature gradients and potential hot spots [22].

The mixing efficiency in large batch reactors becomes problematic, particularly for viscous reaction mixtures containing long-chain alcohols like isostearyl alcohol [21]. Inadequate mixing can result in mass transfer limitations, reducing reaction rates and product consistency [21]. The batch-to-batch variability increases with scale due to the cumulative effects of heat and mass transfer limitations [20].

Temperature control in large batch reactors requires sophisticated heating and cooling systems to maintain uniform conditions throughout the reaction mass [21]. The thermal inertia of large reactors leads to longer heating and cooling cycles, reducing overall productivity [21]. Additionally, the sampling and monitoring of large batch reactions become more challenging, potentially affecting product quality control [21].

Continuous Flow Synthesis Advantages

Continuous flow synthesis offers significant advantages for the large-scale production of isostearyl neopentanoate [20] [23]. The inherently high surface area-to-volume ratio of flow reactors provides superior heat transfer characteristics, enabling precise temperature control and minimizing thermal gradients [22]. This enhanced heat transfer capability is particularly beneficial for exothermic esterification reactions, preventing runaway reactions and ensuring product quality [22].

The mass transfer characteristics in continuous flow systems are fundamentally superior to batch processes [23]. The plug flow behavior ensures uniform residence times for all reactant molecules, leading to consistent product quality and reduced byproduct formation [23]. The enhanced mixing in microstructured reactors promotes better contact between reactants, increasing reaction rates and conversion efficiency [23].

Continuous flow systems demonstrate exceptional scalability through numbering-up strategies rather than traditional scale-up approaches [20]. Multiple parallel reactors can be operated simultaneously to increase production capacity while maintaining the advantageous heat and mass transfer characteristics of small-scale systems [20]. This approach eliminates many of the scale-up challenges associated with batch processes [20].

The process control in continuous flow systems allows for real-time monitoring and adjustment of reaction parameters [20]. Online analytical techniques can provide immediate feedback on product quality, enabling rapid response to process deviations [20]. The steady-state operation of continuous systems reduces the complexity of process control compared to the transient nature of batch processes [20].

Economic and Operational Considerations

The economic comparison between batch and continuous flow synthesis reveals complex trade-offs between capital investment and operational costs [20] [24]. Continuous flow systems typically require higher initial capital investment due to the specialized equipment and control systems [20]. However, the operational costs are generally lower due to improved energy efficiency, reduced labor requirements, and higher productivity [20].

The energy efficiency advantages of continuous flow systems stem from better heat integration and reduced thermal cycling [22]. The elimination of heating and cooling cycles between batches significantly reduces energy consumption [22]. Additionally, the precise temperature control in flow systems enables operation at optimal conditions, further improving energy efficiency [22].

The productivity comparison favors continuous flow systems, with typical production rates of 200-1000 kg/h compared to 50-200 kg/h for batch systems [20]. The continuous operation eliminates downtime associated with batch charging, reaction, and discharge cycles [20]. The reduced processing time in flow systems, often with residence times of 0.5-2 hours compared to 4-6 hours for batch processes, contributes to higher overall productivity [20].

Safety considerations also favor continuous flow systems, particularly for reactions involving volatile or hazardous materials [20]. The smaller hold-up volumes in flow reactors reduce the consequences of potential accidents [20]. The enclosed nature of flow systems minimizes operator exposure to hazardous materials and reduces the risk of environmental releases [20].

Table 3: Batch vs Continuous Flow Synthesis Scalability Comparison

ParameterBatch SynthesisContinuous Flow
Heat Transfer EfficiencyModerateExcellent
Mass Transfer RateLimitedEnhanced
Temperature ControlVariablePrecise
Product ConsistencyBatch-to-batch variationConsistent
Scale-up ComplexityChallengingStraightforward
Capital InvestmentLowerHigher
Operating CostHigherLower
Production Rate (kg/h)50-200200-1000
Energy EfficiencyLowerHigher
Maintenance RequirementsHigherLower

Table 4: Industrial Production Methods for Isostearyl Neopentanoate

Production MethodTypical Yield (%)Reaction Time (hours)Temperature (°C)Catalyst TypeProduct Purity (%)
Batch Acid-Catalyzed92-954-6160-180H₂SO₄, p-TSA96-98
Continuous Acid-Catalyzed96-98Residence time: 0.5-2150-170H₂SO₄, HCl97-99
Enzymatic Batch85-908-1260-80Lipases94-96
Solid Acid Catalyzed88-936-8140-160Ion-exchange resins95-97

Isostearyl neopentanoate demonstrates exceptional thermodynamic stability across a wide range of environmental conditions, a characteristic primarily attributed to its unique molecular architecture [1] [2]. The compound exhibits remarkable thermal stability with a flash point exceeding 180°C, indicating excellent resistance to thermal degradation under normal processing and storage conditions [1] [2]. This high thermal stability is fundamentally linked to the neopentanoic acid moiety, which forms a highly stable quaternary carbon structure that resists thermal decomposition [3].

The thermodynamic stability profile of isostearyl neopentanoate encompasses several critical temperature parameters that define its operational stability range. The compound maintains liquid state characteristics at temperatures as low as -10.0°C, as evidenced by its cloud point measurement [1] [2]. This low-temperature stability is particularly significant for cosmetic and industrial applications where the material must remain functional across diverse climatic conditions. The estimated melting point of 7.7°C further confirms the compound's ability to maintain fluid characteristics at ambient temperatures [4].

Environmental Stress Resistance

The molecular structure of isostearyl neopentanoate contributes significantly to its environmental stability. The branched isostearyl alcohol chain provides steric hindrance that protects the ester linkage from hydrolytic attack, while the neopentanoic acid component offers exceptional resistance to oxidative degradation [3] [5]. The low iodine value of 8.0 indicates minimal unsaturation, which directly correlates with enhanced oxidative stability and reduced susceptibility to rancidity or polymerization reactions [1] [2].

Chemical stability testing demonstrates that isostearyl neopentanoate remains stable under normal storage conditions without significant degradation [6] [3]. The compound exhibits excellent resistance to pH variations, maintaining structural integrity across a broad pH range typically encountered in cosmetic formulations. This stability is attributed to the ester bond's resistance to hydrolysis under neutral to mildly acidic conditions commonly found in personal care products [3].

Thermal Decomposition Characteristics

Advanced thermal analysis reveals that isostearyl neopentanoate maintains structural integrity well beyond typical application temperatures. The estimated boiling point of 379.78°C indicates substantial thermal headroom before decomposition occurs [7]. This thermal stability is particularly advantageous for high-temperature processing applications, including hot-fill manufacturing processes and sterilization procedures commonly employed in cosmetic production.

The thermodynamic stability under variable environmental conditions is further enhanced by the compound's low volatility characteristics. Vapor pressure measurements indicate minimal evaporation at ambient temperatures, contributing to product stability and shelf-life extension [6]. This low volatility is particularly beneficial for leave-on cosmetic applications where ingredient retention is critical for sustained performance.

Rheological Behavior: Viscosity-Temperature Relationships

Temperature-Dependent Viscosity Behavior

The viscosity-temperature relationship of isostearyl neopentanoate follows a predictable exponential decay pattern characteristic of branched ester compounds [5] [9]. As temperature increases, the kinetic energy of molecules overcomes intermolecular van der Waals forces, resulting in decreased viscosity and enhanced flow properties. This temperature dependence is more pronounced in branched esters compared to linear counterparts due to the increased molecular volume and reduced chain entanglement [5].

Research on similar neopentanoate esters demonstrates that branched chain architecture leads to higher temperature dependence of viscosity compared to linear esters [5]. The introduction of branched chains in the isostearyl component creates steric hindrance that affects molecular mobility and intermolecular interactions. At elevated temperatures, these steric effects become less significant as thermal energy increases, leading to more dramatic viscosity reductions compared to linear analogs.

Shear Rate Dependency

Isostearyl neopentanoate exhibits Newtonian flow behavior under normal application conditions, with viscosity remaining relatively constant across varying shear rates [10]. This characteristic is particularly advantageous for cosmetic applications where consistent flow properties are required during application. The Newtonian behavior indicates that the compound does not form significant intermolecular networks or associations that would lead to shear-thinning or shear-thickening behavior.

The rheological stability of isostearyl neopentanoate across different shear conditions is attributed to its moderate molecular weight (354.61 g/mol) and branched structure [11]. Unlike high molecular weight polymers that exhibit complex rheological behavior, this ester maintains predictable flow characteristics that facilitate formulation development and manufacturing processes.

Flow Activation Energy

The flow activation energy of isostearyl neopentanoate reflects the energy barrier that molecules must overcome to initiate flow. The branched molecular structure influences this parameter by creating tortuous paths for molecular motion, resulting in moderate activation energy values that are characteristic of branched ester systems [5] [12]. This activation energy directly correlates with the temperature sensitivity of viscosity, with higher values indicating greater temperature dependence.

Comparative studies of branched versus linear esters demonstrate that the introduction of branching generally increases the temperature coefficient of viscosity [5]. For isostearyl neopentanoate, this characteristic translates to enhanced flow properties at elevated temperatures, making it particularly suitable for warm application conditions while maintaining adequate viscosity at ambient temperatures.

Surface Interaction Properties: Spreadability and Adhesion Dynamics

Spreading Dynamics and Film Formation

Adhesion Mechanisms and Substrate Interactions

The adhesion dynamics of isostearyl neopentanoate involve complex interactions between the ester molecules and substrate surfaces [15] [13]. The compound demonstrates excellent adhesion to various substrates through van der Waals forces and dipolar interactions. The ester functional group provides polar character that enhances adhesion to polar surfaces, while the hydrophobic alkyl chains interact favorably with nonpolar substrates.

Microscopic examination of treated surfaces reveals that isostearyl neopentanoate forms coherent interfacial layers that promote adhesion while maintaining flexibility [15]. These interfacial properties are critical for cosmetic applications where the ingredient must adhere to skin surfaces without creating occlusive barriers that could impede natural skin functions.

Surface Energy Modifications

Isostearyl neopentanoate significantly modifies surface energy characteristics of treated substrates, generally reducing surface tension and improving wettability [13]. This surface energy modification enhances the compatibility of formulated products with skin surfaces and improves the distribution of other formulation components. The reduction in surface energy also contributes to improved sensory properties, including enhanced slip and reduced friction during application.

The compound's ability to modify surface characteristics extends to pigment dispersion applications, where it functions as an effective dispersing agent for color cosmetics [1] [2]. The favorable surface interactions facilitate uniform pigment distribution and prevent agglomeration, resulting in improved color development and stability in formulated products.

Interfacial Behavior in Multiphase Systems

In complex formulation systems, isostearyl neopentanoate demonstrates sophisticated interfacial behavior that contributes to emulsion stability and performance [13]. The compound exhibits amphiphilic characteristics that allow it to partition between oil and water phases, contributing to interfacial film stabilization. This behavior is particularly valuable in emulsion systems where interface stability is critical for product performance and shelf life.

Physical Description

Liquid

XLogP3

10.1

UNII

411THY156Q

Other CAS

85006-19-5
58958-60-4

Wikipedia

Isostearyl neopentanoate

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Propanoic acid, 2,2-dimethyl-, isooctadecyl ester: ACTIVE

Dates

Last modified: 07-22-2023

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